Lithium;8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate
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Description
Lithium;8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C10H9LiN2O3 and its molecular weight is 212.13. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridine derivatives, a key structural component of en300-6764295, possess a broad range of biological activity . They have been shown to exhibit antimicrobial properties and are found in many active pharmaceutical ingredients .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been shown to disrupt bacterial membranes, causing leakage of cytoplasm and resulting in bacterial death . This suggests that EN300-6764295 may interact with its targets in a similar manner, leading to disruption of cellular processes.
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects
Result of Action
Based on the known activities of imidazo[1,2-a]pyridine derivatives, it can be inferred that the compound may have antimicrobial properties and could potentially disrupt cellular processes .
Biological Activity
Lithium; 8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate is a compound that belongs to the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of lithium; 8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate includes a lithium ion associated with an imidazo[1,2-a]pyridine framework. The specific substitutions of methoxy and carboxylate groups enhance its solubility and bioavailability compared to other similar compounds.
Chemical Information:
- IUPAC Name: Lithium 8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate
- CAS Number: 2460749-70-4
- InChI Code: 1S/C10H10N2O3.Li/c1-6-4-12-5-7(10(13)14)3-8(15-2)9(12)11-6;/h3-5H,1-2H3,(H,13,14);/q;+1/p-1
Biological Activities
Lithium; 8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate exhibits a broad spectrum of biological activities:
Structure-Activity Relationship (SAR)
The SAR of imidazo[1,2-a]pyridine derivatives reveals that modifications to the core structure can significantly influence biological activity. The presence of the methoxy group at position 8 and the carboxylate at position 6 appear crucial for enhancing activity against targeted biological pathways.
Compound Name | Structure | Biological Activity |
---|---|---|
8-Methoxy-2-methylimidazo[1,2-b]pyridine | Structure | Anticancer properties |
6-Methoxy-2-methylimidazo[1,2-b]pyridine | Structure | Antimicrobial activity |
Lithium; 8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate | Structure | Antimycobacterial and neuroprotective |
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives. A notable study highlighted the development of a series of compounds demonstrating promising antimycobacterial activity with minimal toxicity towards human cells . Another investigation into the anticancer properties of these compounds revealed effective inhibition of cell proliferation in several cancer lines .
Specific Findings:
- Antimycobacterial Efficacy : Compounds derived from imidazo[1,2-a]pyridine exhibited IC50 values in the low nanomolar range against Mycobacterium tuberculosis .
Clinical Relevance:
The potential application of lithium; 8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate in treating drug-resistant tuberculosis highlights its significance in modern pharmacotherapy.
Properties
IUPAC Name |
lithium;8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3.Li/c1-6-4-12-5-7(10(13)14)3-8(15-2)9(12)11-6;/h3-5H,1-2H3,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJPLXIBXVVXFF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CN2C=C(C=C(C2=N1)OC)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9LiN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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